1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methoxy-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-19-9-11(14(18-19)22-2)15(21)23-10-7-20(8-10)16-17-12-5-3-4-6-13(12)24-16/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICEIJDBTYILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzo[d]thiazole and azetidine intermediates, followed by their coupling with the pyrazole derivative.
Synthesis of Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Azetidine Intermediate: Azetidine rings are often prepared via the cyclization of β-amino alcohols or β-amino acids using dehydrating agents.
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole and azetidine intermediates with the pyrazole derivative under basic or catalytic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Impact on Bioactivity: The presence of a pyrazolo[3,4-d]pyrimidine moiety (as in compound 3a) correlates with enhanced antimicrobial activity against P. aeruginosa and C. albicans, likely due to improved DNA intercalation or enzyme inhibition . Carbapenem derivatives (e.g., compound 11) exhibit broader antibiotic activity but lack the pyrazole component, highlighting the trade-off between structural complexity and target specificity .
Substituent Effects: Methoxy vs. Methyl/Amino Groups: The 3-methoxy group in the target compound could enhance membrane permeability compared to the methyl or amino groups in analogs like 3a or ’s ethyl carboxylate derivative . Azetidine vs. Thiazoline Rings: Azetidine’s smaller ring size (4-membered vs.
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling azetidine with benzothiazole) and esterification, similar to methods in and . Yields for such multi-step reactions typically range from 54% to 88%, as seen in ’s carbapenem derivatives .
Toxicity and Selectivity :
- Pyrazolopyrimidine derivatives (e.g., compound 3j) show low acute toxicity (LD50 > 1000 mg/kg in mice) and significant gastrointestinal safety, suggesting the target compound’s azetidine-pyrazole scaffold may offer similar advantages over traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
